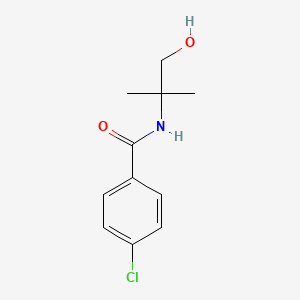![molecular formula C21H25N3O4 B5413464 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5413464.png)
4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the esterification of 3,4-(methylenedioxy)phenylacetic acid.
Piperazine Ring Formation: The piperazine ring is often introduced via a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the piperazine ring.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the piperazine ring can yield secondary amines .
Aplicaciones Científicas De Investigación
4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a COX inhibitor and cytotoxic agent.
Biological Studies: The compound is used in studies involving cancer cell lines, such as prostate and pancreatic cancer.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and are studied for their anticancer properties.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: This compound shares the benzodioxole structure and is used in various organic synthesis applications.
Uniqueness
What sets 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE apart is its combination of the benzodioxole moiety with a piperazine ring and an ethoxyphenyl group, which provides unique chemical properties and potential biological activities .
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-26-18-6-4-17(5-7-18)22-21(25)24-11-9-23(10-12-24)14-16-3-8-19-20(13-16)28-15-27-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEIVIPUBRKQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B5413385.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5413387.png)
![N-[(3-propylisoxazol-5-yl)methyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5413392.png)
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-serinamide](/img/structure/B5413399.png)
![ETHYL (2Z)-5-(2-CHLOROPHENYL)-2-[(4-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5413400.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5413412.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5413419.png)
![1,6-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5413447.png)
![4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5413449.png)
![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclobutyl]amine hydrochloride](/img/structure/B5413457.png)
![(2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5413460.png)

![N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE](/img/structure/B5413471.png)
hydrazone](/img/structure/B5413480.png)
